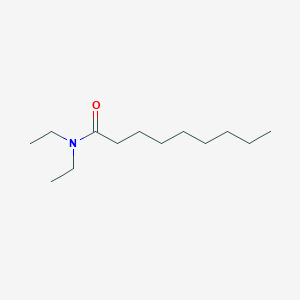

N,N-diethylnonanamide

Description

It is synthesized via the reaction of nonanoyl chloride with diethylamine in the presence of triethylamine (Et₃N) as a base, yielding a quantitative amount of a yellow oil . Structural confirmation is achieved through spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and IR spectroscopy, which align with literature data .

Properties

CAS No. |

10385-09-8 |

|---|---|

Molecular Formula |

C13H27NO |

Molecular Weight |

213.36 g/mol |

IUPAC Name |

N,N-diethylnonanamide |

InChI |

InChI=1S/C13H27NO/c1-4-7-8-9-10-11-12-13(15)14(5-2)6-3/h4-12H2,1-3H3 |

InChI Key |

VYMLHBZXBXZDFY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC(=O)N(CC)CC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethylnonanamide typically involves the reaction of nonanoic acid with diethylamine. The process can be carried out under reflux conditions with a suitable dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction is usually performed in an inert solvent like dichloromethane or toluene to ensure the stability of the reactants and products.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethylnonanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the amide group to an amine group, resulting in the formation of N,N-diethylnonylamine.

Substitution: The amide group can participate in nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like hydroxylamine (NH2OH) and hydrazine (N2H4) can be employed under mild conditions.

Major Products Formed

Oxidation: Nonanoic acid and its derivatives.

Reduction: N,N-Diethylnonylamine.

Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

N,N-Diethylnonanamide has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis for the preparation of other amides and related compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a drug intermediate or active pharmaceutical ingredient.

Industry: It is used in the production of specialty chemicals, lubricants, and surfactants.

Mechanism of Action

The mechanism of action of N,N-diethylnonanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amide group can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of N,N-diethylnonanamide, highlighting differences in acyl chain length, substituents, and functional properties:

Structural and Functional Insights

Acyl Chain Length and Solubility: this compound’s long C9 chain confers lipophilicity, making it less polar than shorter-chain analogs like N,N-diethylacetamide (C2). This property influences solubility in organic solvents, with longer chains favoring non-polar media . In contrast, N,N-dimethylpentanamide (C5) balances moderate polarity and lipophilicity, enabling use in mixed-solvent systems .

Hydroxyethyl groups in Decanamide, N,N-bis(2-hydroxyethyl) introduce hydrogen-bonding capability, enhancing water solubility and surfactant properties .

Functional Applications :

- DEET (N,N-diethyl-3-toluamide) leverages its aromatic toluamide group for volatility and skin permeability, critical for insect-repellent efficacy .

- N,N-Diethylacetamide (C2) and N,N-dimethylformamide (DMF) are polar aprotic solvents with high boiling points, widely used in polymer processing and organic reactions .

Spectroscopic Trends

- ¹H-NMR: this compound shows characteristic peaks for ethyl groups (δ 1.0–1.3 ppm, triplets) and the acyl chain (δ 1.2–1.6 ppm, multiplets) .

- IR : Strong absorbance near 1640 cm⁻¹ (amide C=O stretch) is consistent across analogs like DEET and N,N-diethylacetamide .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.